molecular formula C13H12ClN3OS B11291566 N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide CAS No. 892383-06-1

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B11291566
CAS No.: 892383-06-1
M. Wt: 293.77 g/mol
InChI Key: DBQDHOJWMCVWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative characterized by a 2-chlorophenyl carboxamide group, a methyl substituent at position 4, and a methylthio (-SMe) group at position 2 of the pyrimidine ring. Its synthesis typically involves coupling 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with 2-chloroaniline using phosphorus trichloride (PCl₃) as a condensing agent, achieving moderate to high yields (e.g., 77% for related dichlorophenyl analogs) .

Properties

CAS No.

892383-06-1

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methyl-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H12ClN3OS/c1-8-9(7-15-13(16-8)19-2)12(18)17-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,17,18)

InChI Key

DBQDHOJWMCVWPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2Cl)SC

solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride . The reaction is carried out under solvent-free conditions, which makes it environmentally friendly and cost-effective. The reaction conditions are mild and neutral, avoiding the use of harsh chemicals and extreme temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells.

  • Mechanism of Action : The compound acts by destabilizing microtubules, which is crucial for cell division. This mechanism is similar to that of known chemotherapeutic agents like combretastatin A-4, which also targets the colchicine-binding site on tubulin .
  • Case Study : In vitro assays demonstrated that N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics . Flow cytometry analysis indicated that treatment with this compound led to cell cycle arrest and induced apoptosis in these cells.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, which is a common strategy in drug design.

  • Topoisomerase Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in rapidly dividing cancer cells .
  • Serotonin Receptor Modulation : Another area of research involves the compound's interaction with serotonin receptors, particularly as a partial agonist at the 5HT4 receptor. This activity suggests potential applications in treating gastrointestinal disorders and mood disorders .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold for the development of new pharmacological agents.

  • Synthesis of Derivatives : Researchers have employed multi-component reactions (MCR) to synthesize a library of derivatives based on this compound. These derivatives exhibit varied biological activities, allowing for the exploration of structure-activity relationships (SAR) that can guide further drug development .
  • Potential as PROTACs : The compound's structure has been utilized in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to induce targeted degradation of specific proteins implicated in disease processes. Such applications could be particularly relevant in oncology and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Details
AntiproliferativeSignificant activity against MCF-7 breast cancer cells (IC50 values 10–33 nM)
Topoisomerase II InhibitionPotential inhibitor; further studies needed
Serotonin Receptor AgonismPartial agonist activity at 5HT4 receptor
Drug Design ApplicationsScaffold for synthesizing diverse derivatives and PROTACs

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death of the microorganism or the prevention of its growth and reproduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Halogen Substitution
  • N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide : Replacing the 2-chlorophenyl group with 2,6-dichlorophenyl enhances steric bulk and electronic effects. This compound was synthesized in 77% yield but may exhibit reduced solubility due to increased hydrophobicity .
  • G415-2999 (N-(2,4-difluorophenyl)-4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide) : Fluorine substitution at positions 2 and 4 on the phenyl ring improves metabolic stability and binding affinity. The pyrrolidin-1-yl group replaces methylthio, enhancing kinase selectivity .
b. Methoxy and Heteroaromatic Substitution
  • 5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide : A methoxy group at the phenyl para position and ethylsulfanyl at pyrimidine position 2 increase lipophilicity. The methoxy group may engage in hydrogen bonding, altering target interactions compared to the chloro analog .
  • N-(2-Chloropyridin-3-yl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide : Replacing phenyl with pyridinyl introduces nitrogen-based polarity. This compound showed a lower synthesis yield (33%), likely due to reduced reactivity of the pyridinyl amine .

Modifications on the Pyrimidine Ring

a. Amino and Sulfonamido Additions
  • Compound 140 (4-((3-Aminopropyl)amino)-N-(2-chlorophenyl)-2-(methylthio)pyrimidine-5-carboxamide): The addition of a 3-aminopropylamino group at position 4 improves water solubility (quantitative yield, ≥95% purity). This modification is critical for enhancing bioavailability and target engagement .
  • It was synthesized in 64% yield and showed enhanced binding in kinase assays .
b. Thioether vs. Thione Modifications
  • Such derivatives exhibit antifungal and antibacterial activity .

Table 1: Key Analogs and Their Properties

Compound Name Substituents (Pyrimidine/Phenyl) Yield (%) Purity (%) Key Features Reference
Target Compound 4-Me, 2-SMe, 2-Cl-Ph 77* ≥95 Baseline for comparison
N-(2,6-Dichlorophenyl) analog 4-Me, 2-SMe, 2,6-Cl₂-Ph 77 N/A Increased hydrophobicity
G415-2999 4-Me, 2-pyrrolidin-1-yl, 2,4-F₂-Ph N/A N/A Enhanced metabolic stability
Compound 140 4-(3-Aminopropylamino), 2-SMe, 2-Cl-Ph Quantitative ≥95 Improved solubility
5-Chloro-2-ethylsulfanyl-N-(2-MeO-Ph) 5-Cl, 2-SEt, 2-MeO-Ph N/A N/A Higher lipophilicity

*Yield for structurally similar dichlorophenyl analog.

Biological Activity

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3OSC_{11}H_{10}ClN_3OS. Its structure includes a chlorophenyl group, a methylthio group, and a carboxamide functional group, which are known to influence its biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study evaluated several pyrimidine derivatives against various cancer cell lines, revealing that compounds with similar structures demonstrated growth inhibition percentages (GI%) ranging from 30% to over 70% across different cell lines. Specifically, derivatives with electron-donating groups showed enhanced activity compared to standard chemotherapeutics .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedGI%IC50 (µM)
Compound AMCF-743.90.09
Compound BA54938.50.03
This compoundRFX 393TBDTBD

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies have shown that this compound exhibits activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coliTBD
S. aureusTBD
K. pneumoniaeTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways in cancer cells. For instance, it has been noted to affect the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrimidine derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study synthesized various pyrimidine derivatives and tested them against renal carcinoma cell lines. Results indicated that compounds with a similar scaffold exhibited significant cytotoxicity, with IC50 values suggesting effective growth inhibition .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against clinical isolates of bacteria. The study highlighted the potential of these compounds in treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.